![molecular formula C11H16O2Si B11895970 Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]- CAS No. 26205-41-4](/img/structure/B11895970.png)
Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-((trimethylsilyl)oxy)ethanone is an organic compound with the molecular formula C11H16OSi. It is a silyl ether derivative of acetophenone, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone can be synthesized through the reaction of acetophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-2-((trimethylsilyl)oxy)ethanone are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with additional purification steps to ensure product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetaldehyde or benzaldehyde.
Reduction: Formation of 1-phenyl-2-hydroxyethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-2-((trimethylsilyl)oxy)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-((trimethylsilyl)oxy)ethanone involves its reactivity as a silyl ether. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl group. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- 1-Phenyl-2-trimethylsilanyl-ethanone
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
- 1-Phenyl-2-(trimethylsilyl)acetylene
Comparison: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone is unique due to its stability and reactivity as a silyl ether. Compared to other similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications. For instance, 1-Phenyl-2-trimethylsilanyl-ethanone is more reactive due to the presence of the trimethylsilanyl group, while 1-Phenyl-1-(trimethylsilyloxy)ethylene is less stable due to the presence of the vinyl group.
Properties
CAS No. |
26205-41-4 |
|---|---|
Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-phenyl-2-trimethylsilyloxyethanone |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)13-9-11(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
ZRLFPEKFTDGLJS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


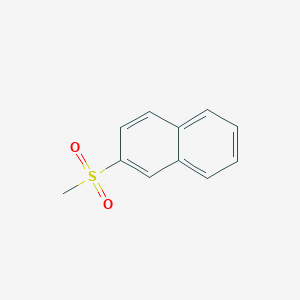
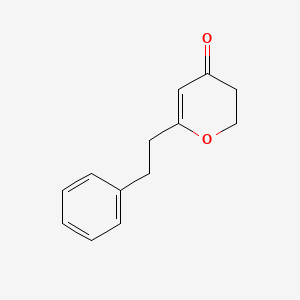



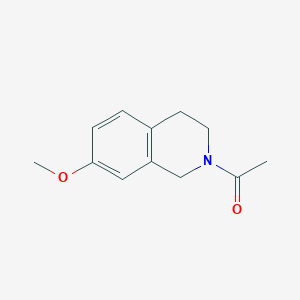
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
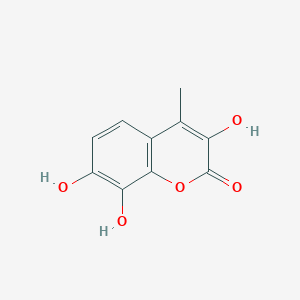
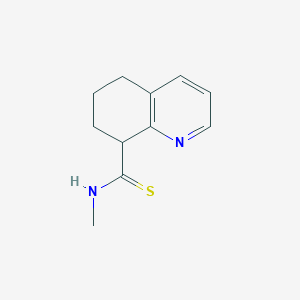

![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)

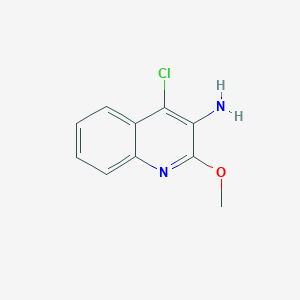
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
